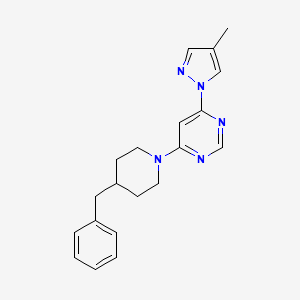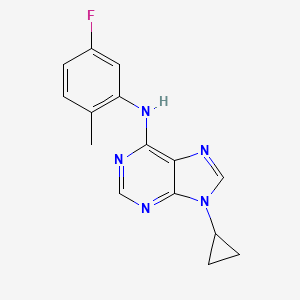
4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, also known as 4BP6MP, is a small molecule that has been the subject of much scientific research in recent years. 4BP6MP is a member of the pyrimidine family of molecules, which are known for their diverse biological activities and wide range of applications. 4BP6MP is of particular interest due to its unique structure and its ability to interact with a wide range of biological targets.
科学研究应用
4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been studied extensively in recent years and has been found to have a wide range of potential applications. It has been used as a tool in drug discovery and development, as a potential therapeutic agent, and as a research tool to study the structure and function of proteins and other biological targets. This compound has also been used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes and other proteins.
作用机制
The exact mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is not fully understood, but it is believed to interact with a variety of biological targets. It is thought to interact with proteins, enzymes, and other molecules in the cell, and it is believed to act as an agonist or antagonist at various receptor sites. It is also believed to interact with DNA and RNA molecules, as well as to modulate the activity of transcription factors.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as to modulate the activity of enzymes and other proteins. It has also been found to have an effect on cell metabolism, as well as to modulate the activity of transcription factors.
实验室实验的优点和局限性
The use of 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and can be used in a wide variety of experiments. However, it is important to note that this compound can be toxic at high concentrations and should be used with caution. Additionally, it is important to consider the potential for off-target effects when using this compound in experiments.
未来方向
There are a number of potential future directions for the use of 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine in scientific research. It could be used to develop new drugs or therapeutics, as well as to study the structure and function of proteins and other biological targets. Additionally, it could be used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes and other proteins. Finally, it could be used to study the effects of environmental factors on biological processes, such as the effects of pollutants on gene expression.
合成方法
4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can be synthesized in a variety of ways. One of the most common methods involves the reaction of 4-benzylpiperidine and 4-methyl-1H-pyrazole-1-carboxylic acid. This reaction is conducted in the presence of an appropriate base and is followed by a series of purification steps. Other methods of synthesis include the reaction of 4-benzylpiperidine and 4-methyl-1H-pyrazole-1-carboxaldehyde, as well as the reaction of 4-benzylpiperidine and 1,4-dicarboxylic acid.
属性
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-(4-methylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-16-13-23-25(14-16)20-12-19(21-15-22-20)24-9-7-18(8-10-24)11-17-5-3-2-4-6-17/h2-6,12-15,18H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUZHBZUBSUPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)


![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)


![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)
![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)
![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)
![N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443347.png)

